2-(4-Bromophenyl)-2-oxoethyl 3-{[4-(2,3-dimethylphenoxy)phenyl]carbamoyl}propanoate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 3-{[4-(2,3-dimethylphenoxy)phenyl]carbamoyl}propanoate is a complex organic compound characterized by the presence of bromine, phenyl, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 3-{[4-(2,3-dimethylphenoxy)phenyl]carbamoyl}propanoate typically involves multiple steps. One common method includes the reaction of 4-bromophenylacetic acid with 2,3-dimethylphenol in the presence of a suitable catalyst to form an intermediate compound. This intermediate is then reacted with carbamoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 3-{[4-(2,3-dimethylphenoxy)phenyl]carbamoyl}propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 3-{[4-(2,3-dimethylphenoxy)phenyl]carbamoyl}propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 3-{[4-(2,3-dimethylphenoxy)phenyl]carbamoyl}propanoate involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(2,2-bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene)
- 2-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile
Uniqueness
Compared to similar compounds, 2-(4-Bromophenyl)-2-oxoethyl 3-{[4-(2,3-dimethylphenoxy)phenyl]carbamoyl}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C26H24BrNO5 |
---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-[4-(2,3-dimethylphenoxy)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C26H24BrNO5/c1-17-4-3-5-24(18(17)2)33-22-12-10-21(11-13-22)28-25(30)14-15-26(31)32-16-23(29)19-6-8-20(27)9-7-19/h3-13H,14-16H2,1-2H3,(H,28,30) |
InChI Key |
POVQCIDBVOHZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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